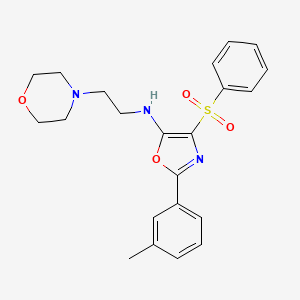

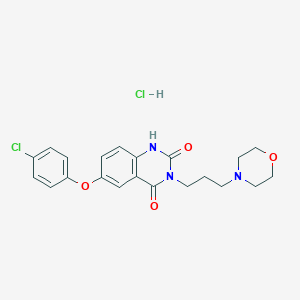

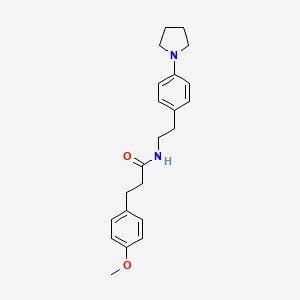

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as NSC745887, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. NSC745887 is a member of the oxazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Heterocycles

The synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines showcases the versatility of compounds similar to N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine in forming a variety of heterocyclic structures. These syntheses are achieved through reactions with α-phenylvinylsulfonium salt, demonstrating high levels of regio- and diastereoselectivity. This methodology is significant for the development of compounds with complex heterocyclic frameworks, indicating potential for diverse chemical and biological applications (Matlock et al., 2015).

Protecting Groups for Amines

The use of sulfinamides as temporary protecting/activating groups for amines in the synthesis of morpholines from 1,2-amino alcohols represents another aspect of chemical versatility. This approach allows for the selective synthesis of monoprotected N-sulfinyl amino alcohols, highlighting a key synthetic strategy that could be applicable to compounds like N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine (Fritz et al., 2011).

Biological Applications

Antimicrobial Activity

Derivatives containing morpholine moieties, such as 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, have been investigated for their antimicrobial properties. These compounds exhibit good to moderate antimicrobial activity, which underscores the potential of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine and its derivatives in antimicrobial applications (Sahin et al., 2012).

Material Science Applications

Electrophoretic and Biocompatible Polymers

The development of electrophoretic poly(2-oxazoline)s containing pendent sulfone, initiated by N-Methyl bis[(nonafluorobutane)sulfonyl]imide, for coating on stainless-steel anodes, demonstrates the material science applications of oxazoline and morpholine derivatives. This research shows the potential for creating biocompatible coatings and hybrid materials with bioactive glass, indicating a wide range of applications in biotechnology and materials science (Hayashi & Takasu, 2015).

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-17-6-5-7-18(16-17)20-24-22(30(26,27)19-8-3-2-4-9-19)21(29-20)23-10-11-25-12-14-28-15-13-25/h2-9,16,23H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPYFJHYIOOHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

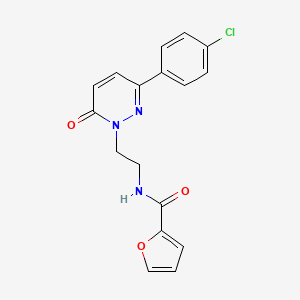

![(2-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2471625.png)

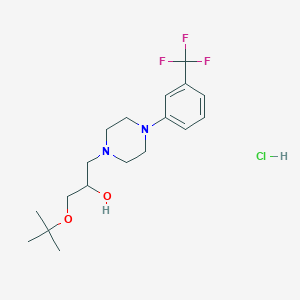

![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)

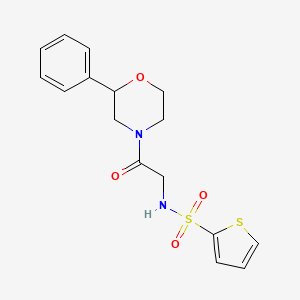

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)